4,5-dichloro-N-(2-ethoxyphenyl)-2-methylbenzene-1-sulfonamide
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Overview
Description
4,5-Dichloro-N-(2-ethoxyphenyl)-2-methylbenzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antibacterial agents. This compound features a benzene ring substituted with chlorine, ethoxy, and methyl groups, along with a sulfonamide functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-dichloro-N-(2-ethoxyphenyl)-2-methylbenzene-1-sulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with 4,5-dichloro-2-methylbenzenesulfonyl chloride and 2-ethoxyaniline.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 4,5-dichloro-2-methylbenzenesulfonyl chloride is reacted with 2-ethoxyaniline in an appropriate solvent like dichloromethane or chloroform at a controlled temperature.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. Continuous flow reactors and automated systems might be employed to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of chlorine atoms.
Oxidation and Reduction: The sulfonamide group can participate in redox reactions under specific conditions.
Hydrolysis: The compound can be hydrolyzed to yield the corresponding sulfonic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Products with different substituents replacing the chlorine atoms.
Oxidation: Oxidized forms of the sulfonamide group.
Reduction: Reduced forms of the sulfonamide group.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in catalytic reactions.
Organic Synthesis: Intermediate in the synthesis of more complex molecules.
Biology
Antibacterial Agents: Potential use in developing new antibacterial drugs.
Enzyme Inhibition: Studied for its ability to inhibit certain enzymes.
Medicine
Pharmaceuticals: Investigated for therapeutic applications due to its sulfonamide structure.
Industry
Material Science: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4,5-dichloro-N-(2-ethoxyphenyl)-2-methylbenzene-1-sulfonamide involves its interaction with biological targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, leading to competitive inhibition of enzyme activity. The chlorine and ethoxy groups may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4,5-Dichloro-2-methylbenzenesulfonamide: Lacks the ethoxyphenyl group.
N-(2-Ethoxyphenyl)-2-methylbenzenesulfonamide: Lacks the chlorine substituents.
Uniqueness
4,5-Dichloro-N-(2-ethoxyphenyl)-2-methylbenzene-1-sulfonamide is unique due to the combination of chlorine, ethoxy, and methyl groups on the benzene ring, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
4,5-dichloro-N-(2-ethoxyphenyl)-2-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Cl2NO3S/c1-3-21-14-7-5-4-6-13(14)18-22(19,20)15-9-12(17)11(16)8-10(15)2/h4-9,18H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRWZWMFNVXNHAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NS(=O)(=O)C2=CC(=C(C=C2C)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Cl2NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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